Regiochemical Differentiation: 3,3′-Linkage vs. 3,5′-Linkage Alters Coordination Geometry
The target compound features a methylene bridge at the 3-position of both pyrazole rings (3,3′-connectivity). Its closest positional isomer, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006956-99-5), places the bridge at the 5-position of the ethylpyrazole ring . This regiochemical difference produces measurably distinct ¹H NMR chemical shifts for the pyrazole ring protons: in related 1-ethylpyrazole systems, the H-5 proton resonates approximately 0.3–0.5 ppm downfield from H-3 due to the adjacent N1-ethyl group [1]. The 3,3′-linkage positions the second pyrazole ring closer to the N2 nitrogen of the ethylpyrazole ring, reducing the N–N inter-ring distance and altering the bite angle for metal coordination compared to the 5-substituted isomer [2].
| Evidence Dimension | Pyrazole ring proton chemical shift (¹H NMR, DMSO-d₆) distinguishing 3- vs. 5-substitution |
|---|---|
| Target Compound Data | 3-substituted pyrazole: H-5 proton at δ 7.5–7.7 ppm; H-4 proton at δ 6.1–6.3 ppm (estimated from 1-ethylpyrazole systems) |
| Comparator Or Baseline | 5-substituted pyrazole: H-3 proton at δ 7.2–7.4 ppm; H-4 proton at δ 6.0–6.2 ppm |
| Quantified Difference | Δδ(H-5 vs. H-3) ≈ 0.3 ppm; distinct coupling patterns (J ≈ 1.8–2.2 Hz for H-4/H-5 vs. H-3/H-4) |
| Conditions | ¹H NMR spectroscopy in DMSO-d₆ at 298 K, 400–600 MHz; values extrapolated from published data on N1-alkylpyrazole systems [1] |
Why This Matters
Regioisomeric identity must be confirmed by ¹H NMR before use in structure-activity relationship (SAR) studies, as even a 0.3 ppm shift difference signals a different connectivity pattern that can alter metal-binding geometry and biological target recognition.
- [1] Proton Magnetic Resonance Spectra of Pyrazole Derivatives. ScienceDirect, 2002. Chemical shifts of 3, 4, and 5 ring hydrogen nuclei fall into characteristic ranges. View Source
- [2] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications, 2017. DFT calculations at B3LYP/6-31G**(d) level. View Source
